![molecular formula C17H28O2 B14457207 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 74615-78-4](/img/structure/B14457207.png)
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of an oxygen atom within the bicyclic ring system imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves the intramolecular 1,5-alkylidene carbene C–H insertion reaction. This method is powerful for creating five-membered, unsaturated carbo- and heterocyclic ring systems. The reaction conditions often include the generation of α-hydroxyalkylidene carbenes from the thermolysis of α,β-epoxy-N-aziridinylimines . The reaction is carried out under controlled temperatures to ensure the selective insertion into unfunctionalized C–H bonds, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using common reagents and mild conditions. The process is designed to be efficient and scalable, ensuring the production of multi-gram quantities of the compound . The use of water as a solvent and the application of mild reaction conditions make the process environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-3-one: This compound shares a similar bicyclic structure but lacks the pentyl groups, resulting in different chemical properties and reactivity.
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74615-78-4 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1,5-dipentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C17H28O2/c1-3-5-7-9-16-11-12-17(19-16,10-8-6-4-2)14-15(18)13-16/h11-12H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
PCABLWVGOQTDJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CC(=O)CC(O1)(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)


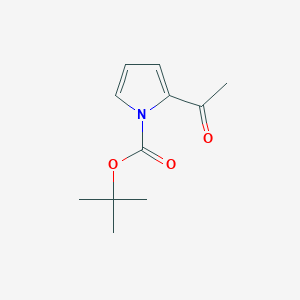
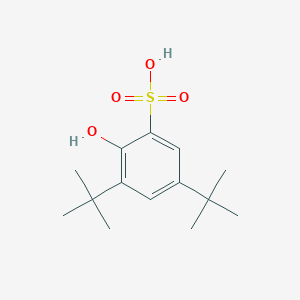
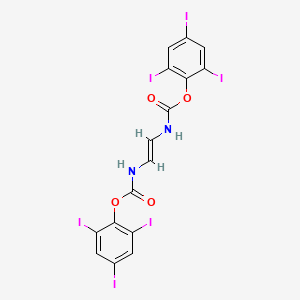

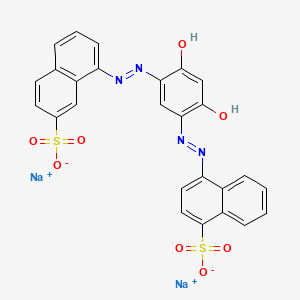
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
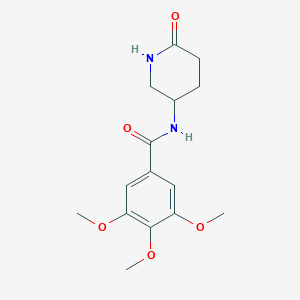
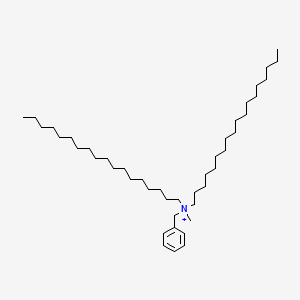
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
